![molecular formula C9H17IN2 B1337637 三甲基[(1-甲基-1H-吡咯-2-基)甲基]氮杂鎓碘化物 CAS No. 54828-80-7](/img/structure/B1337637.png)
三甲基[(1-甲基-1H-吡咯-2-基)甲基]氮杂鎓碘化物
描述
Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is a chemical compound with the CAS Number: 54828-80-7 . It has a molecular weight of 280.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, often involves condensation reactions . For instance, one method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups .Molecular Structure Analysis
The IUPAC name for this compound is N,N,N-trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide . The InChI code is 1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
This compound has a melting point range of 143-148 degrees Celsius . It is a powder at room temperature .科学研究应用
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the preparation of samples or as a reagent in mass spectrometry to help identify and quantify proteins in complex biological samples .
Organic Synthesis
As a quaternary ammonium salt, it serves as a phase transfer catalyst in organic synthesis. This allows for the transfer of a reactant from one phase into another phase where reaction occurs more efficiently .
Medicinal Chemistry
In medicinal chemistry, it’s used for the synthesis of potential pharmaceuticals. Its pyrrole structure is a common motif in drugs, and modifications to this core can lead to new therapeutic agents .
Material Science
This compound can be involved in the synthesis of novel materials. Its ionic nature may be useful in creating polymers with specific electrical properties, such as conductive polymers .
Analytical Chemistry
It may be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, particularly in chromatography and spectroscopy .
Catalysis
It can act as a catalyst in various chemical reactions, including polymerization processes, due to its stable cationic nature and ability to donate electrons .
Molecular Biology
In molecular biology, it could be used in the study of nucleic acids, proteins, and enzymes. Its interactions with biomolecules can provide insights into the structure and function of these vital components .
Environmental Science
This compound might be used in environmental science to study the fate and transport of nitrogen-containing compounds in the environment, which is crucial for understanding nitrogen cycles and pollution .
Each application leverages the unique chemical structure of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, making it a versatile tool in scientific research. The compound’s properties, such as its melting point of 143-148°C and its safety profile, are important considerations in its use across these fields .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .
属性
IUPAC Name |
trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZPXDBHAVOCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492814 | |
| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide | |
CAS RN |
54828-80-7 | |
| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

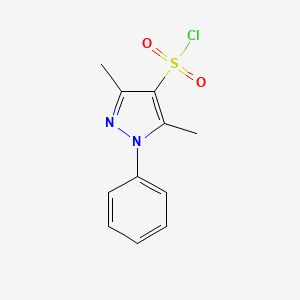
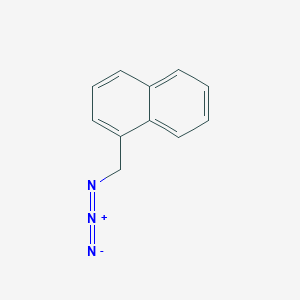
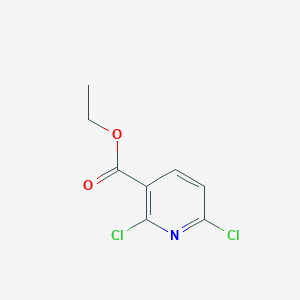

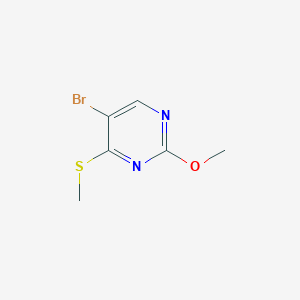
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
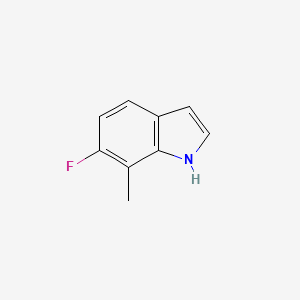
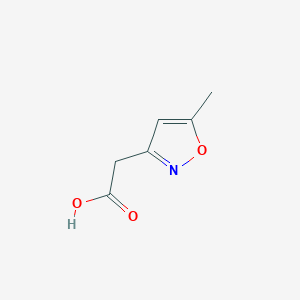

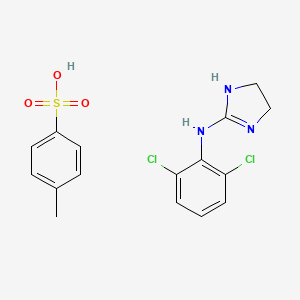

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)
